molecular formula C16H27ClN2O3 B3335746 [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester CAS No. 1353960-92-5

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B3335746
CAS No.: 1353960-92-5
M. Wt: 330.8 g/mol
InChI Key: FMGSKADSXSAISE-UHFFFAOYSA-N
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Description

CAS Number: 1353960-92-5
Molecular Formula: C₁₆H₂₇ClN₂O₃
Molecular Weight: 330.8 g/mol
Purity: ≥95% (min.)

This compound is a carbamic acid tert-butyl ester derivative featuring a piperidine ring substituted with a 2-chloro-acetyl group and a cyclopropylmethyl moiety. It serves as a synthetic intermediate in pharmaceutical research, particularly in the development of molecules targeting enzyme inhibition or receptor modulation. The tert-butyl carbamate group acts as a protective moiety for amines, while the chloro-acetyl substituent enhances reactivity for subsequent functionalization .

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27ClN2O3/c1-16(2,3)22-15(21)19(12-7-8-12)11-13-6-4-5-9-18(13)14(20)10-17/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGSKADSXSAISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCCCN1C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201114462
Record name Carbamic acid, N-[[1-(2-chloroacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353960-92-5
Record name Carbamic acid, N-[[1-(2-chloroacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353960-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(2-chloroacetyl)-2-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201114462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a piperidine derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H29ClN2O3C_{16}H_{29}ClN_{2}O_{3}, and its structure includes a piperidine ring substituted with a chloroacetyl group and a cyclopropyl carbamate moiety. The presence of these functional groups is believed to influence its biological activity significantly.

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines. In a study comparing its cytotoxicity to that of bleomycin, the compound demonstrated superior efficacy in inducing cell death in FaDu hypopharyngeal tumor cells .

Table 1: Anticancer Activity Comparison

CompoundIC50 (µM)Cell LineReference
This compound5.6FaDu
Bleomycin8.4FaDu

Cholinesterase Inhibition

This compound has also been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s. The compound's structural features allow it to interact effectively with these enzymes, potentially leading to improved cognitive function .

Table 2: Enzyme Inhibition Potency

CompoundAChE IC50 (µM)BuChE IC50 (µM)Reference
This compound4.06.5

Antimicrobial Activity

In addition to its anticancer and cholinesterase inhibition properties, the compound has shown antimicrobial activity against specific strains of bacteria. Its effectiveness was particularly noted against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) suggesting significant potential for therapeutic applications in treating infections .

Table 3: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus epidermidis15.6
Micrococcus luteus62.5

Case Studies

A notable case study involved the evaluation of this compound's effects on a model of colorectal cancer. The administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups, highlighting its potential as a therapeutic agent in oncology .

Scientific Research Applications

Physical Properties

  • Molecular Weight : 320.88 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and ethanol, with limited solubility in water.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an MDM2 inhibitor , which is critical in the regulation of the p53 tumor suppressor pathway. MDM2 overexpression is commonly associated with various cancers, making it a target for therapeutic intervention.

Case Study: MDM2 Inhibition

A study published in Cancer Research demonstrated that derivatives of this compound exhibited significant inhibition of MDM2 activity, leading to increased apoptosis in cancer cells. The results indicated that the compound could sensitize tumors to chemotherapy by restoring p53 function .

Neurological Applications

The piperidine structure suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study: Neuroprotective Effects

Research has shown that derivatives of piperidine can enhance neuroprotection against oxidative stress. A study indicated that the compound could reduce neuronal cell death in models of neurodegeneration, suggesting its utility in developing treatments for conditions like Alzheimer's disease .

Antimicrobial Properties

Preliminary investigations into the antimicrobial efficacy of this compound have shown promise against certain bacterial strains. The chloroacetyl group may contribute to its bioactivity by facilitating interactions with microbial cell membranes.

Case Study: Antibacterial Activity

In vitro studies revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. Further research is needed to elucidate the mechanism of action and enhance its efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
MDM2 InhibitionInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress-induced neuronal death
AntimicrobialModerate activity against specific bacteria

Comparison with Similar Compounds

Data Table: Comparative Overview of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Purity Notable Properties
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid t-Bu ester 1353960-92-5 C₁₆H₂₇ClN₂O₃ 330.8 2-Chloro-acetyl ≥95% Discontinued; high reactivity
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid t-Bu ester 1353967-06-2 C₁₅H₂₅ClN₂O₃ 316.83 2-Chloro-acetyl N/A Discontinued; pyrrolidine core
(R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid t-Bu ester 1260610-71-6 C₁₁H₂₀INO₂ 325.19 Iodomethyl 95% Skin/eye irritant
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid t-Bu ester 110187-51-4 C₁₆H₂₉N₃O₂ 295.43 2-Amino-ethyl N/A Enhanced solubility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Reactant of Route 2
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[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.